[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid is an organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a furan ring and a thiazole ring, which are both heterocyclic aromatic compounds. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 5-methyl-2-furyl and 1,3-thiazol-4-yl acetic acid precursors under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The furan ring may also contribute to the compound’s biological activity by participating in electron transfer reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another furan derivative with applications in the synthesis of bio-based materials.
2,5-Furandicarboxylic acid: A secondary furan platform chemical used in the production of renewable polymers.
Uniqueness
What sets [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid apart from these similar compounds is the presence of the thiazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-2-3-8(14-6)10-11-7(5-15-10)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVDHYNCXQZRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255820 | |
Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050885-30-7 | |
Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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